molecular formula C15H24OS B12548958 4-(Nonyloxy)benzene-1-thiol CAS No. 142383-60-6

4-(Nonyloxy)benzene-1-thiol

Cat. No.: B12548958
CAS No.: 142383-60-6
M. Wt: 252.4 g/mol
InChI Key: AISFWKWLZWMJAU-UHFFFAOYSA-N
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Description

4-(Nonyloxy)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a nonyloxy group at the para position and a thiol group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)benzene-1-thiol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxy)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolate anions

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 4-(Nonyloxy)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octyloxy)benzene-1-thiol
  • 4-(Decyloxy)benzene-1-thiol
  • 4-(Hexyloxy)benzene-1-thiol

Comparison

4-(Nonyloxy)benzene-1-thiol is unique due to its specific nonyloxy substitution, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the nonyloxy group can influence the compound’s solubility, reactivity, and biological activity .

Properties

CAS No.

142383-60-6

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

4-nonoxybenzenethiol

InChI

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-16-14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3

InChI Key

AISFWKWLZWMJAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)S

Origin of Product

United States

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